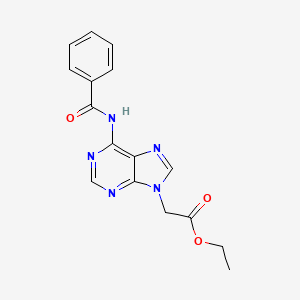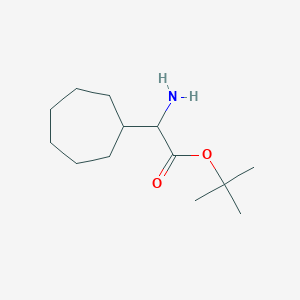
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol: is a chiral compound that features an azido group and a fluorophenyl group attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with (1S)-1-(4-fluorophenyl)ethanol.
Azidation: The hydroxyl group of (1S)-1-(4-fluorophenyl)ethanol is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Purification: The product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium catalyst.
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).
Oxidation: Chromium trioxide (CrO₃), sulfuric acid (H₂SO₄).
Major Products Formed
Reduction: (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (1S)-2-azido-1-(4-fluorophenyl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the preparation of functional materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol depends on its application. In medicinal chemistry, the azido group can be converted to an amine, which may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(4-fluorophenyl)ethanol: Lacks the azido group, making it less reactive in certain synthetic applications.
(1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol:
(1S)-2-azido-1-(4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its chemical properties and reactivity.
Uniqueness
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol is unique due to the presence of both an azido group and a fluorophenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H8FN3O |
|---|---|
Molekulargewicht |
181.17 g/mol |
IUPAC-Name |
2-azido-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2 |
InChI-Schlüssel |
UXUMHJVJTPERCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)









![5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B8684901.png)
